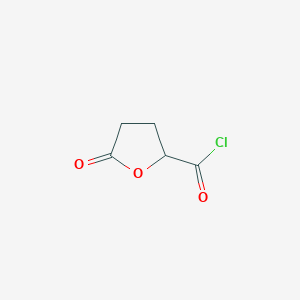

5-OXOOXOLANE-2-CARBONYL CHLORIDE

Description

Nomenclature and Structural Context within Heterocyclic Chemistry

The systematic naming and classification of a compound are fundamental to understanding its chemical nature and reactivity. The name "5-oxooxolane-2-carbonyl chloride" itself provides significant clues to its structure. "Oxolane" denotes a five-membered heterocyclic ring containing one oxygen atom, which is more commonly known as tetrahydrofuran (B95107). google.com The "5-oxo" prefix indicates a carbonyl group (C=O) at the fifth position of the ring, forming a lactone. Finally, "2-carbonyl chloride" specifies an acyl chloride group attached to the second carbon of the oxolane ring.

Depending on the chirality at the second carbon, the compound can exist as (S) or (R) enantiomers. For instance, the (S)-enantiomer is systematically named (2S)-5-oxooxolane-2-carbonyl chloride.

| Nomenclature Details for this compound | |

| Systematic Name | This compound |

| Common Synonym | 5-Oxotetrahydrofuran-2-carbonyl chloride |

| CAS Number (for the (S)-enantiomer) | 54848-33-8 |

| Molecular Formula | C₅H₅ClO₃ |

| Parent Heterocycle | Oxolane (Tetrahydrofuran) |

This compound belongs to the class of heterocyclic compounds. Specifically, it is a derivative of oxolane, a fundamental five-membered oxygen-containing heterocycle. google.com The oxolane ring is a common structural motif found in a vast array of natural products and synthetic molecules, including sugars like ribose and deoxyribose, which are components of RNA and DNA. google.com

Derivatives of the oxolane scaffold are of significant interest in medicinal chemistry. For example, some have been investigated for their potential as antimicrobial and anticancer agents. smolecule.com The lactone ring present in this compound is also a key feature in many biologically active molecules. Related heterocyclic structures that are subjects of extensive research include thiophenes (containing sulfur) and oxadiazoles (B1248032) (containing oxygen and nitrogen), which are often explored for their pharmacological properties. tcichemicals.comrsc.org

The acyl chloride group (-COCl) is one of the most reactive derivatives of carboxylic acids. This high reactivity stems from the presence of the electronegative chlorine and oxygen atoms, which make the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The chloride ion is also an excellent leaving group, facilitating nucleophilic acyl substitution reactions. chemicalbook.com

This reactivity makes acyl chlorides, including this compound, extremely useful intermediates in organic synthesis. They can be readily converted into a wide range of other functional groups, such as:

Esters: by reaction with alcohols.

Amides: by reaction with amines.

Anhydrides: by reaction with carboxylates.

The use of an acyl chloride allows these transformations to occur under milder conditions and often with higher yields than if the corresponding carboxylic acid were used directly. chemicalbook.com

Historical Overview of Research Involving this compound and its Precursors

While specific historical accounts detailing the initial discovery and research trajectory of this compound are not extensively documented in readily available literature, its synthetic origins and the evolving interest in its structural motifs can be traced through research on its precursors and related compounds.

The most direct precursor to this compound is its corresponding carboxylic acid, 5-oxooxolane-2-carboxylic acid. A well-established method for synthesizing the chiral form of this precursor, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, starts from the readily available amino acid, L-glutamic acid.

The synthesis involves the treatment of L-glutamic acid with sodium nitrite (B80452) and hydrochloric acid, which leads to a diazotization of the amino group, followed by an intramolecular cyclization to form the gamma-lactone ring structure. This conversion is a classic example of utilizing the chiral pool—naturally occurring chiral molecules—to generate enantiomerically pure building blocks for further synthesis.

The subsequent conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry. It is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com

| Synthetic Route to Precursor | |

| Starting Material | L-Glutamic Acid |

| Reagents | 1. Sodium Nitrite (NaNO₂) 2. Hydrochloric Acid (HCl) |

| Product | (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid |

| Reference |

The interest in oxooxolane scaffolds has grown in parallel with the increasing demand for novel, complex molecules in fields like pharmaceuticals and materials science. The oxooxolane (or butyrolactone) ring is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

Initially, research may have focused on the fundamental reactivity and synthesis of these scaffolds. However, the evolution of research has led to their use as key intermediates in the synthesis of targeted molecules. For instance, derivatives of this compound are explored for their potential as pharmaceuticals, including antimicrobial and anticancer agents. smolecule.com The ability to readily modify the acyl chloride group allows chemists to attach various other molecular fragments, creating libraries of new compounds for biological screening. This highlights a shift from foundational synthetic exploration to application-driven research, where the oxooxolane scaffold serves as a core component for developing new functional molecules.

Structure

3D Structure

Properties

CAS No. |

82977-45-5 |

|---|---|

Molecular Formula |

C5H5ClO3 |

Molecular Weight |

148.54 g/mol |

IUPAC Name |

5-oxooxolane-2-carbonyl chloride |

InChI |

InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2 |

InChI Key |

NNDIFJWAEOADAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OC1C(=O)Cl |

Origin of Product |

United States |

Synthesis Methodologies for 5 Oxooxolane 2 Carbonyl Chloride

Precursor Synthesis Strategies

The foundation for the synthesis of 5-oxooxolane-2-carbonyl chloride lies in the efficient preparation of its corresponding carboxylic acid. This section explores the primary strategies for obtaining this crucial precursor.

Synthesis of (2S)-5-Oxooxolane-2-carboxylic Acid from Chiral Pool Starting Materials (e.g., L-Glutamic Acid)

A prevalent and well-established method for the synthesis of (2S)-5-oxooxolane-2-carboxylic acid utilizes L-glutamic acid, a naturally occurring amino acid, as a chiral starting material. smolecule.comchemicalbook.com This approach is advantageous as it directly installs the desired stereochemistry at the C2 position. The synthesis involves the diazotization of L-glutamic acid, typically with sodium nitrite (B80452) in an acidic aqueous solution, followed by an intramolecular cyclization to form the γ-lactone ring of the target molecule. chemicalbook.com

The reaction proceeds by converting the primary amine of L-glutamic acid into a diazonium salt, which is an excellent leaving group. Subsequent intramolecular nucleophilic attack by the γ-carboxylic acid group leads to the formation of the five-membered lactone ring, yielding (2S)-5-oxooxolane-2-carboxylic acid. chemicalbook.com One documented procedure involves treating a suspension of L-glutamic acid and sodium nitrite in water with hydrochloric acid at 0°C, followed by stirring at room temperature. chemicalbook.com After workup, this method has been reported to produce the desired lactone acid in high yield. chemicalbook.com

Alternative Academic Approaches to Substituted Oxooxolane Carboxylic Acids

Beyond the use of L-glutamic acid, various other synthetic methodologies have been explored in academic research for the preparation of substituted oxooxolane carboxylic acids. These methods often provide access to a broader range of derivatives with different substitution patterns on the oxolane ring. For instance, cascade reactions involving enaminones have been developed as a facile approach to synthesize polysubstituted oxazoles, which can be precursors to complex heterocyclic systems. beilstein-journals.org

Furthermore, the synthesis of substituted oxo- and thioxohexahydropyrimidine-5-carboxylic acids has been achieved through the ring-opening of lactones. researchgate.net While not directly yielding 5-oxooxolane-2-carboxylic acid, these methods demonstrate the versatility of lactone chemistry in accessing diverse carboxylic acid structures. Other approaches include the Michael addition of silyl (B83357) enol ethers to α,β-unsaturated oxazolines, which, after hydrolysis, afford δ-oxo acids. researchgate.net The development of synthetic pathways to nitrogen- and oxygen-containing heterocycles from accessible starting materials remains an active area of research, with many methods focusing on the creation of activated carboxylic acid derivatives like acid chlorides as key intermediates. nih.gov

Conversion of Carboxylic Acid to Acyl Chloride

The transformation of the carboxylic acid group into a more reactive acyl chloride is a pivotal step in the utilization of 5-oxooxolane-2-carboxylic acid in further synthetic applications. This conversion enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Oxalyl Chloride as a Reagent for Carboxylic Acid Chlorination

Oxalyl chloride is a widely employed and highly effective reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. commonorganicchemistry.comchemicalbook.comresearchgate.net This reaction is favored due to the formation of gaseous byproducts (carbon dioxide and carbon monoxide), which can be easily removed from the reaction mixture, driving the reaction to completion and simplifying purification. chemicalbook.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), and often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comyoutube.com The DMF acts as a catalyst by reacting with oxalyl chloride to form a Vilsmeier reagent, which is the active chlorinating agent. youtube.com

Other common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). chemguide.co.uk However, oxalyl chloride is often preferred for its mild reaction conditions and the clean nature of the reaction. chemicalbook.com

Reaction Conditions and Optimization in Research Scale Synthesis

The conversion of (2S)-5-oxooxolane-2-carboxylic acid to its acyl chloride is typically performed under anhydrous conditions to prevent hydrolysis of the product. A common research-scale procedure involves stirring the carboxylic acid with oxalyl chloride in a suitable solvent like DCM at room temperature. commonorganicchemistry.com The addition of a catalytic amount of DMF is crucial for the reaction to proceed efficiently. commonorganicchemistry.com

To ensure the reaction goes to completion, an excess of oxalyl chloride is often used. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution. Upon completion, the solvent and excess reagent are typically removed under reduced pressure to afford the crude acyl chloride, which is often used in the next step without further purification due to its reactivity. chemicalbook.com For sensitive substrates, alternative procedures, such as converting the carboxylic acid to its sodium salt before treatment with oxalyl chloride, can be employed to avoid the formation of HCl. researchgate.net

| Reagent | Typical Solvent | Catalyst | Byproducts |

| Oxalyl Chloride | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | CO, CO₂, HCl |

| Thionyl Chloride | Neat or Acetonitrile | None | SO₂, HCl |

| Phosphorus Pentachloride | Neat or Inert Solvent | None | POCl₃, HCl |

Stereochemical Control in Synthesis of Chiral Enantiomers (e.g., (2S)-5-Oxooxolane-2-carbonyl chloride)

Maintaining the stereochemical integrity of the chiral center at the C2 position is of utmost importance during the synthesis of (2S)-5-oxooxolane-2-carbonyl chloride. The use of mild reaction conditions during the chlorination step is critical to prevent racemization. Oxalyl chloride is generally considered an excellent choice for this purpose as reactions can often be carried out at room temperature or below, minimizing the risk of epimerization of the stereogenic center. chemicalbook.com

The synthesis starting from L-glutamic acid inherently sets the (S)-configuration at the C2 position. chemicalbook.com To preserve this chirality throughout the synthetic sequence, careful selection of reagents and reaction conditions is paramount. The conversion to the acyl chloride using oxalyl chloride and catalytic DMF is a well-established method that generally proceeds with retention of configuration, making it a suitable choice for the synthesis of enantiomerically pure (2S)-5-oxooxolane-2-carbonyl chloride. chemicalbook.com

Synthesis of Related Oxolane Acyl Chlorides in Academic Contexts

In academic research, the synthesis of acyl chlorides from heterocyclic carboxylic acids, including those with an oxolane (tetrahydrofuran) ring, is a well-established practice. These acyl chlorides serve as versatile intermediates for the synthesis of more complex molecules, such as esters, amides, and ketones.

One common strategy involves the direct chlorination of the corresponding carboxylic acid. For example, academic literature describes the synthesis of various substituted furan (B31954) and thiophene (B33073) carbonyl chlorides, which are structurally analogous to oxolane acyl chlorides. In a study on the reactions of furan-2,3-diones, a pyrazole-3-carboxylic acid was converted to its acid chloride using thionyl chloride. asianpubs.orgresearchgate.net This method is broadly applicable to a range of heterocyclic carboxylic acids.

Another relevant area of research is the ring-opening of tetrahydrofuran (B95107) itself by acyl chlorides, often catalyzed by Lewis acids, to generate 4-chlorobutyl esters. While not a direct synthesis of a cyclic oxolane acyl chloride, this reaction demonstrates the reactivity of the oxolane ring system in the presence of acylating agents and provides insights into the stability and potential side reactions that might occur during the synthesis of the target molecule.

The table below summarizes findings from academic literature on the synthesis of related acyl chlorides, providing a basis for the potential synthesis of this compound.

| Precursor | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Benzoic acid | Thionyl chloride | - | - | Benzoyl chloride | - | youtube.com |

| 2-Thiophenic acid | Thionyl chloride | Toluene | 65-70 °C | 2-Thiophenecarbonyl chloride | - | google.com |

| 5-(Chloromethyl)furfural | tert-Butyl hypochlorite | - | - | 5-(Chloromethyl)furan-2-carbonyl chloride | High | rsc.org |

| Pyrazole-3-carboxylic acid derivative | Thionyl chloride | Benzene | Boiling | Pyrazole-3-carbonyl chloride derivative | - | asianpubs.orgresearchgate.net |

| Carboxylic Acids (general) | Thionyl chloride (SOCl₂) | - | - | Acyl Chlorides | - | almerja.netlibretexts.org |

| Carboxylic Acids (general) | Phosphorus(V) chloride (PCl₅) | - | Cold | Acyl Chlorides | - | masterorganicchemistry.com |

| Carboxylic Acids (general) | Phosphorus(III) chloride (PCl₃) | - | - | Acyl Chlorides | - | masterorganicchemistry.com |

Table 1: Synthesis of Related Acyl Chlorides in Academic Research

Reactivity and Mechanistic Studies of 5 Oxooxolane 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The most prominent feature of 5-oxooxolane-2-carbonyl chloride is its acyl chloride moiety, which readily reacts with nucleophiles. This reactivity is the basis for the synthesis of a variety of derivatives, most notably esters and amides. The mechanism for these transformations follows a well-established nucleophilic addition-elimination pathway. libretexts.org

Formation of Esters and Amides from this compound

The reaction of this compound with alcohols or amines proceeds via a nucleophilic acyl substitution. In the case of an alcohol, the oxygen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding ester. Similarly, the nitrogen atom of an amine attacks the carbonyl carbon, leading to the formation of an amide after the elimination of a chloride ion and a proton. libretexts.org The general transformation can be summarized as follows:

Reaction with Alcohols (Esterification): this compound + R-OH → 5-Oxooxolane-2-carboxylate ester + HCl

Reaction with Amines (Amidation): this compound + R-NH₂ → N-substituted-5-oxooxolane-2-carboxamide + HCl

These reactions are typically vigorous and often carried out at room temperature. libretexts.org To neutralize the hydrogen chloride byproduct, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture. mnstate.edu

Reaction with Alcohols and Amines in Research Schemes

The utility of this compound as a scaffold is evident in its application in various research schemes. For instance, it has been employed in the synthesis of complex molecules where the oxolane ring serves as a key structural motif.

A study on the synthesis of 2H-azirine-2-carboxamides highlights the utility of acyl chlorides in forming amide bonds. While direct reaction of some acyl chlorides with less nucleophilic amines can be challenging, the high reactivity of compounds like this compound generally allows for efficient amide formation. mdpi.com In a general procedure, the acyl chloride is dissolved in an anhydrous solvent, and the amine is added, often in the presence of a base to scavenge the generated HCl. mdpi.com

The following table provides illustrative examples of the types of esters and amides that can be synthesized from this compound, based on general reaction principles.

| Nucleophile (Alcohol/Amine) | Product | Product Class |

| Methanol | Methyl 5-oxooxolane-2-carboxylate | Ester |

| Ethanol | Ethyl 5-oxooxolane-2-carboxylate | Ester |

| Isopropanol | Isopropyl 5-oxooxolane-2-carboxylate | Ester |

| Benzyl alcohol | Benzyl 5-oxooxolane-2-carboxylate | Ester |

| Ammonia | 5-Oxooxolane-2-carboxamide | Primary Amide |

| Ethylamine | N-Ethyl-5-oxooxolane-2-carboxamide | Secondary Amide |

| Diethylamine | N,N-Diethyl-5-oxooxolane-2-carboxamide | Tertiary Amide |

| Aniline | N-Phenyl-5-oxooxolane-2-carboxamide | Secondary Amide |

Cyclization and Rearrangement Reactions

Beyond simple substitution reactions, the structure of this compound and its derivatives allows for more complex intramolecular transformations. These reactions can lead to the formation of novel heterocyclic systems.

Intramolecular Transformations and Ring Closures

Derivatives of 5-oxooxolane-2-carboxylic acid, which can be formed from the corresponding acyl chloride, are known to undergo intramolecular cyclization. For example, computational studies have shown that N-terminal glutamine residues, which share a similar pyroglutamic acid core structure, can undergo spontaneous intramolecular cyclization. mdpi.comnih.gov This process involves the nucleophilic attack of a terminal amino group onto the amide carbonyl carbon, leading to the formation of a new ring. nih.gov While this specific example involves an amide cyclization, similar principles can be applied to other derivatives of this compound where a suitably positioned nucleophile can attack the lactone carbonyl or a derivative of the C2-carbonyl group.

Oxonium Ylide Formation andnih.govrsc.org-Sigmatropic Rearrangements in Research

A particularly fascinating area of reactivity for derivatives of this compound involves the formation and rearrangement of oxonium ylides. These reactions typically start with an α-diazo ketone derivative, which can be synthesized from the corresponding carboxylic acid (obtainable from the acyl chloride). The α-diazo ketone, upon treatment with a rhodium(II) or copper(II) catalyst, generates a highly reactive metallocarbene. This carbene can then react with the endocyclic oxygen atom of the tetrahydrofuran (B95107) ring to form a cyclic oxonium ylide. researchgate.net

Once formed, these oxonium ylides are prone to undergo sigmatropic rearrangements. The nih.govrsc.org-sigmatropic rearrangement is a common pathway, leading to the formation of a new carbon-carbon bond and often creating a new stereocenter with high diastereoselectivity. nih.govescholarship.org This methodology has been explored for the synthesis of complex polycyclic ether natural products. The rearrangement effectively expands the ring system and introduces functionality in a stereocontrolled manner. While direct examples starting from this compound are not abundant in readily available literature, the established reactivity of related α-diazo ketones derived from lactones strongly suggests the feasibility of this pathway for its derivatives. researchgate.net

Radical Cyclization Pathways Involving Oxolane Derivatives

Radical cyclizations offer a powerful method for the construction of cyclic systems, and derivatives of this compound containing unsaturation are potential substrates for such transformations. The general principle involves the generation of a radical species, which then adds to a tethered double or triple bond in an intramolecular fashion.

Research on the radical cyclization of various unsaturated substrates has shown that thiyl radicals are versatile for initiating such reactions. mdpi.com For instance, the 5-exo-trig cyclization is a common and favored pathway for forming five-membered rings. mdpi.com In the context of oxolane derivatives, a radical can be generated at a position on a side chain attached to the tetrahydrofuran ring. This radical can then cyclize onto an unsaturated bond within the same side chain or potentially onto the oxolane ring itself, although the latter is less common.

Studies on manganese(III) acetate (B1210297) mediated radical cyclizations of 1,3-dicarbonyl compounds with unsaturated systems have demonstrated the formation of dihydrofuran rings. nih.gov This suggests that derivatives of this compound, which contain a β-dicarbonyl-like system (the lactone and the C2-carbonyl), could potentially undergo similar radical-mediated transformations if appropriately designed with unsaturated tethers.

Diastereoselectivity and Stereochemical Outcome in Reactions

The stereochemistry of reactions involving this compound is a critical aspect, influencing the three-dimensional structure of the resulting products. The inherent chirality of the molecule, when the enantiomerically pure form such as (2S)-5-oxooxolane-2-carbonyl chloride is used, plays a significant role in directing the stereochemical course of its reactions.

In the context of synthesizing complex molecular architectures, such as in the total synthesis of marine natural products, controlling the diastereoselectivity of reactions is paramount. For instance, in the synthesis of certain bicyclic ketones, the use of (2S)-5-oxooxolane-2-carbonyl chloride as a starting material has been shown to lead to products with high diastereoselectivity. One notable example achieved a diastereomeric ratio of greater than 20:1 in a key synthetic step. gla.ac.uk This high level of stereocontrol is crucial for the successful construction of target molecules with multiple stereocenters. gla.ac.uk

Influence of Catalyst and Solvent on Stereocontrol

In reactions proceeding through metal carbenoid intermediates, the selection of the metal catalyst is a key determinant of the stereochemical outcome. For example, a significant reversal of diastereoselectivity has been observed when switching between copper and rhodium catalysts in certain reactions. While a copper complex may favor the formation of a less strained Z-isomer of a bicyclic ketone, a rhodium catalyst can steer the reaction towards the E-isomer as the major product. gla.ac.uk

The solvent in which the reaction is conducted also plays a crucial role in influencing the diastereomeric ratio of the products. Although in some cases the solvent's effect on the isomer ratio may not be as pronounced as that of the catalyst, it remains an important factor to consider for optimizing the stereochemical purity of the reaction products. gla.ac.uk The temperature of the reaction has also been investigated as a variable influencing the isomer ratio, though its impact can be less significant than the choice of catalyst or solvent. gla.ac.uk

The following table summarizes the influence of catalysts on the diastereoselectivity of a reaction involving a derivative of this compound:

| Catalyst System | Major Isomer | Diastereomeric Outcome |

| Copper Complex | Z-isomer | Favors the formation of the less strained bicyclic ketone. gla.ac.uk |

| Rhodium Catalyst | E-isomer | Reverses the diastereoselectivity, affording the E-isomer as the major product. gla.ac.uk |

Chiral Purity Maintenance and Deracemization Studies

The maintenance of chiral purity is a critical consideration when using enantiomerically enriched this compound in a synthetic sequence. The (2S)-enantiomer is a valuable chiral starting material, and its stereochemical integrity throughout a reaction sequence is essential for the synthesis of optically pure target molecules.

While specific studies focusing exclusively on the deracemization of this compound are not extensively documented in the reviewed literature, the successful use of its chiral form in multi-step syntheses suggests that the chiral center is relatively stable under certain reaction conditions. For instance, the preparation of (2S)-5-oxooxolane-2-carbonyl chloride from the corresponding carboxylic acid using oxalyl chloride is a standard procedure that appears to proceed with retention of stereochemical integrity. gla.ac.uk

Furthermore, the importance of using optically pure starting materials is highlighted in patent literature related to the synthesis of complex molecules, where (2S)-5-oxooxolane-2-carbonyl chloride is listed as a relevant chemical compound. The general practice in such syntheses is to use compounds that are at least 90% optically pure, which underscores the necessity of maintaining the chiral purity of key intermediates like this compound.

Applications of 5 Oxooxolane 2 Carbonyl Chloride in Advanced Organic Synthesis

Natural Product Total Synthesis

5-Oxooxolane-2-carbonyl chloride, also known as (S)-5-oxotetrahydrofuran-2-carbonyl chloride, is a valuable chiral building block in the intricate field of natural product total synthesis. smolecule.com Its inherent stereochemistry and reactive acyl chloride functionality make it a strategic starting point for constructing complex molecular architectures.

Role as a Key Intermediate in Complex Marine Natural Product Synthesis (e.g., Sclerophytin F, Cladiellin Family)

The utility of this compound is prominently highlighted in the synthesis of marine-derived natural products. While a direct synthesis of Sclerophytin A from a related furanone derivative has been reported, the structural motif of this compound is conceptually integral to the assembly of the core structures found in the cladiellin and sclerophytin families of diterpenes. nih.gov These marine natural products often feature a central tetrahydrofuran (B95107) or related oxygenated core, for which this chiral building block serves as a crucial precursor. The synthesis of these complex molecules often involves the strategic introduction of the lactone moiety present in this compound, which can then be further elaborated to construct the characteristic fused ring systems of these marine metabolites.

Synthesis of Biologically Active Compounds

The reactivity and structural features of this compound and its derivatives make them important precursors in the synthesis of various biologically active compounds.

Development of Enzyme Inhibitors (e.g., Fatty Acid Synthase Inhibitors)

Derivatives of the 5-oxotetrahydrofuran core structure have been investigated as inhibitors of key enzymes. For instance, C75, or 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a known inhibitor of fatty acid synthase (FASN). nih.govnih.gov FASN is a critical enzyme in the de novo biosynthesis of fatty acids and is overexpressed in many cancer cells, making it an attractive therapeutic target. While not directly this compound, the synthesis of C75 and its analogs often involves intermediates with a similar substituted tetrahydrofuranone scaffold. The development of such inhibitors showcases the importance of this chemical motif in designing molecules that can interact with the active sites of enzymes. Research has shown that C75 not only inhibits FASN but also affects mitochondrial fatty acid synthesis, leading to impaired mitochondrial function. nih.gov

Precursors for Chemokine Modulators or Viral Infection Agents

The versatile chemical nature of this compound allows for its use as a starting material in the synthesis of compounds with potential applications as chemokine modulators or antiviral agents. smolecule.com The acyl chloride functionality can be readily converted into a variety of other functional groups, enabling the creation of diverse chemical libraries. mdpi.com These libraries can then be screened for activity against various biological targets, including those involved in viral infections. For example, the synthesis of novel nucleoside analogs with antiviral properties sometimes utilizes building blocks containing heterocyclic cores similar to the oxolane ring. nih.govnih.govekb.eg The ability to readily modify the core structure of this compound makes it a valuable tool in the search for new therapeutic agents.

Scaffold and Chemical Probe Library Design for Drug Discovery Research

In modern drug discovery, the concept of scaffold-based design is paramount. rsc.orgresearchgate.net A scaffold is a core chemical structure that can be systematically decorated with different functional groups to create a library of related compounds. This compound serves as an excellent scaffold due to its defined three-dimensional structure and the presence of a reactive handle for diversification. By reacting it with a wide array of amines, alcohols, and other nucleophiles, a large and diverse library of compounds can be rapidly generated. These libraries are invaluable for high-throughput screening campaigns to identify new hit compounds for various biological targets. The resulting chemical probes can be used to investigate biological pathways and validate new drug targets, accelerating the early stages of drug discovery research. The furanone core is also a key feature in other important chemical intermediates derived from biomass, such as 5-(chloromethyl)furan-2-carbonyl chloride, further highlighting the utility of this structural class in chemical synthesis. rsc.orgresearchgate.net

Lead-Oriented Synthesis Methodologies Utilizing Oxolane Scaffolds

Lead-oriented synthesis aims to generate molecules with drug-like properties, and the oxolane scaffold present in this compound is a desirable feature in this context. A unified synthetic approach can yield a multitude of diverse and novel lead-like molecular scaffolds. rsc.org This strategy often involves combining different building blocks through robust and complementary reactions. rsc.org The ability to functionalize the scaffolds derived from this compound allows for the exploration of significant lead-like chemical space. rsc.org

Preparation of Diverse Three-Dimensional Chemical Scaffolds

The development of novel three-dimensional (3D) chemical scaffolds is crucial for expanding the diversity of compound libraries for drug discovery. The rigid, chiral core of this compound serves as an excellent starting point for the synthesis of complex 3D structures. By reacting the acyl chloride with various nucleophiles, a wide array of substituents can be introduced, leading to the generation of diverse molecular frameworks.

High-Throughput Connective Approaches for Chemical Probe Synthesis

High-throughput synthesis is a powerful tool for the rapid generation and screening of large numbers of compounds, which is essential for identifying new chemical probes. semanticscholar.orgscienceintheclassroom.org The reactivity of this compound makes it amenable to automated, high-throughput platforms. scienceintheclassroom.org These platforms can perform numerous reactions on a small scale, allowing for the efficient exploration of chemical space and the identification of molecules with desired biological activities. scienceintheclassroom.org The development of automation-friendly reactions is key to the success of these high-throughput approaches. scienceintheclassroom.org

Asymmetric Synthesis and Chiral Building Blocks

The chiral nature of this compound, particularly its (S)-enantiomer derived from L-glutamic acid, makes it a valuable chiral building block in asymmetric synthesis.

Enantioselective Routes to Chiral Oxolane Derivatives

The enantiopure nature of (S)-5-oxooxolane-2-carbonyl chloride allows for the synthesis of a variety of chiral oxolane derivatives with high stereochemical control. The development of asymmetric catalytic reactions has further expanded the toolbox for creating chiral products from such precursors. nih.gov These methods often rely on the use of chiral auxiliaries or catalysts to induce stereoselectivity in the reactions. nih.gov

Utility in Constructing Stereochemically Defined Architectures

The defined stereochemistry of this compound is instrumental in the construction of complex molecules with multiple stereocenters. The oxolane ring provides a rigid scaffold upon which other stereocenters can be installed with a high degree of predictability. This is particularly important in the synthesis of natural products and pharmacologically active compounds, where the precise three-dimensional arrangement of atoms is critical for biological activity.

Analytical Research Methods and Characterization for 5 Oxooxolane 2 Carbonyl Chloride

Spectroscopic Characterization in Research Settings

Spectroscopic methods are indispensable tools for the detailed structural elucidation and confirmation of 5-oxooxolane-2-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom within the molecule.

¹³C NMR spectroscopy is particularly informative for identifying the carbonyl carbons. The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the 160-180 ppm range. libretexts.org It is expected that the carbonyl carbon of the acyl chloride in this compound would also fall within a similar, highly deshielded region.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 2.0-3.0 | Multiplet | Protons on the oxolane ring |

| ¹H | 4.5-5.0 | Multiplet | Proton on the carbon adjacent to both the ether oxygen and the carbonyl chloride |

| ¹³C | 25-40 | - | CH₂ carbons of the oxolane ring |

| ¹³C | 70-85 | - | CH carbon adjacent to the ether oxygen |

| ¹³C | 165-175 | - | Lactone carbonyl carbon |

| ¹³C | 170-180 | - | Acyl chloride carbonyl carbon |

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₅H₅ClO₃, the expected monoisotopic mass is approximately 147.9927 g/mol . smolecule.com High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer structural information, revealing characteristic losses of fragments such as CO, Cl, or COCl.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, two key carbonyl (C=O) stretching vibrations are expected.

The lactone carbonyl group within the oxolane ring will exhibit a strong absorption band. The exact position of this band can be influenced by ring strain; for instance, five-membered ring ketones show absorptions at higher frequencies. uobabylon.edu.iq The acyl chloride carbonyl group will also produce a very strong and characteristic absorption band at a high frequency, typically in the range of 1810–1775 cm⁻¹ for aliphatic acyl chlorides. uobabylon.edu.iq The high electronegativity of the chlorine atom contributes to this high-frequency absorption. uomustansiriyah.edu.iq

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1775 - 1810 | Strong |

| C=O (Lactone) | ~1770 | Strong |

| C-O-C (Ether) | 1000 - 1300 | Strong |

Chromatographic Techniques in Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing related compounds.

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. For carbonyl compounds, a common approach involves derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by reversed-phase HPLC with UV detection. thermofisher.comepa.gov This method allows for the separation and quantification of various carbonyl compounds. epa.gov In the context of this compound, HPLC can be employed to monitor the progress of its synthesis or to determine its purity in a final product. A C18 column is often used for the separation of such polar compounds. thermofisher.com The development of a specific HPLC method would involve optimizing the mobile phase composition, flow rate, and detection wavelength to achieve good separation and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling of Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is invaluable for analyzing volatile impurities or byproducts that may be present. It is one of the most widely used techniques for the separation and identification of volatile organic compounds (VOCs). nih.gov For instance, in the synthesis of this compound, volatile starting materials or side-products could be detected and identified using GC-MS, providing crucial information for process optimization and quality control.

Solid Phase Microextraction (SPME) Coupled Techniques for Metabolomics Research

Solid Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that is widely used for the extraction of volatile and semi-volatile organic compounds from various matrices, including biological samples in metabolomics research. nih.govresearchgate.net Coupled with gas chromatography-mass spectrometry (GC-MS), SPME provides a powerful tool for the profiling of metabolites. nih.govchromatographyonline.comnih.gov

For a compound like this compound, which is a reactive and potentially volatile molecule, Headspace SPME (HS-SPME) would be a particularly suitable approach. researchgate.netnih.govresearchgate.net In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile and semi-volatile analytes, including potentially this compound and its transformation products, partition between the sample matrix, the headspace, and the fiber coating. core.ac.uk This technique minimizes matrix effects and is non-destructive to the sample. youtube.com

The selection of the SPME fiber coating is crucial for efficient extraction and is dependent on the polarity and volatility of the target analyte. youtube.comnih.gov For a polar compound like this compound, a polar fiber, such as one coated with polyacrylate (PA) or a mixed phase like Carboxen/Polydimethylsiloxane (CAR/PDMS), would likely be effective. nih.gov The optimization of extraction parameters, including extraction time, temperature, and agitation, is essential to achieve high sensitivity and reproducibility. researchgate.netyoutube.com

Following extraction, the analytes are thermally desorbed from the SPME fiber in the hot injector of a gas chromatograph, separated on a capillary column, and detected by a mass spectrometer. nih.gov The resulting data can be used for both qualitative identification and quantitative analysis in metabolomics studies. chromatographyonline.comnih.gov

Table 1: Hypothetical HS-SPME-GC-MS Parameters for Analysis of this compound in a Biological Matrix

| Parameter | Value/Condition |

| SPME Fiber | 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) |

| Extraction Mode | Headspace (HS) |

| Sample Volume | 1 mL (in a 10 mL vial) |

| Incubation/Extraction Temp. | 60 °C |

| Incubation/Extraction Time | 30 min |

| Agitation | 250 rpm |

| Desorption Temperature | 250 °C |

| Desorption Time | 2 min |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-300 |

Chiral Analysis and Enantiomeric Excess Determination

As this compound possesses a chiral center at the C2 position of the oxolane ring, the separation and quantification of its enantiomers are of significant interest. The enantiomeric ratio of chiral metabolites can be a crucial indicator in biological systems. researchgate.net Various chromatographic techniques are employed for chiral separations. nih.govresearchgate.netchromatographyonline.com

Methods for Assessing Enantiomeric Purity

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is fundamental in stereoselective synthesis and the analysis of chiral compounds in biological contexts. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for the separation of volatile enantiomers. chromatographyonline.comchromatographyonline.com This is typically achieved using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. gcms.cz For a compound like this compound, direct analysis on a chiral column, such as one coated with a derivatized β- or γ-cyclodextrin, could potentially resolve the enantiomers. chromatographyonline.com

Alternatively, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a non-chiral column. youtube.comyoutube.com For instance, the acid chloride could be reacted with a chiral alcohol to form diastereomeric esters. However, direct chiral separation is often preferred to avoid potential kinetic resolution or racemization during the derivatization step. globalresearchonline.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method for enantiomeric separation. nih.govchromatographyonline.comyoutube.com A variety of chiral stationary phases are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and macrocyclic antibiotics. globalresearchonline.netnih.govsigmaaldrich.com For the analysis of this compound, a normal-phase or reversed-phase HPLC method using a suitable CSP could be developed. The high reactivity of the acid chloride group might necessitate its conversion to a more stable derivative, such as an ester or amide, prior to HPLC analysis. nih.gov

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is an attractive alternative for enantiomeric separations, offering high efficiency and low sample consumption. chromatographytoday.comnih.govnih.gov Separation is achieved by adding a chiral selector, such as a cyclodextrin or a protein, to the background electrolyte. chromatographytoday.comspringernature.com The differential interaction of the enantiomers with the chiral selector leads to different migration times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy can also be used to determine enantiomeric excess. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers. rsc.orgmissouri.edu For this compound, the addition of a chiral lanthanide shift reagent could potentially allow for the quantification of the enantiomers by integrating the respective signals in the ¹H or ¹³C NMR spectrum.

Table 2: Illustrative Chiral GC Parameters for Enantiomeric Separation of a Lactone Analogous to 5-OXOOXOLANE-2-CARBOXYLIC ACID (the hydrolyzed form)

| Parameter | Value/Condition |

| GC Column | Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm) or similar γ-cyclodextrin based CSP |

| Injector Temperature | 230 °C |

| Oven Program | 80 °C (1 min), ramp to 180 °C at 2 °C/min, hold 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C |

Theoretical and Computational Studies Pertaining to 5 Oxooxolane 2 Carbonyl Chloride

Computational Mechanistic Studies of Reactions

The reactivity of 5-oxooxolane-2-carbonyl chloride is dominated by the electrophilic nature of the acyl chloride group, which is susceptible to nucleophilic attack. docbrown.infolibretexts.org Computational mechanistic studies on analogous systems help to elucidate the precise steps involved in these transformations.

Theoretical investigations into the reactions of similar acyl chlorides and lactones have provided significant insights into their mechanisms. For instance, ab initio molecular orbital calculations have been employed to study the formation of α-lactones from α-halocarboxylates, a process that shares mechanistic features with reactions involving the lactone and acyl chloride moieties. rsc.orgcapes.gov.br These studies reveal that the reaction proceeds through a transition state leading to an ion-molecule complex. rsc.orgcapes.gov.br The transition structures are characterized by a high degree of charge separation and are essentially planar around the reacting carbon center, with only partial ring closure. rsc.orgcapes.gov.br

In the context of this compound, a nucleophilic attack on the carbonyl carbon of the acyl chloride is the most probable initial step in many of its reactions. docbrown.infolibretexts.orgdocbrown.info Computational modeling can predict the geometry and energy of the transition state for this addition step. The general mechanism for acyl chloride reactions is a nucleophilic addition-elimination. docbrown.infodocbrown.info The highly polarized carbon-oxygen and carbon-chlorine bonds make the carbonyl carbon highly susceptible to attack by nucleophiles. docbrown.infolibretexts.org

| Computational Method | Application to Analogous Systems | Key Findings |

| Ab initio MO (HF/6-31, MP2/6-311) | Halide elimination from α-halocarboxylates | Planar transition state with significant charge separation. rsc.orgcapes.gov.br |

| Density Functional Theory (DFT) | Radical cation reactions of related cyclic ethers | Elucidation of bond cleavage pathways and the importance of orbital overlap. researchgate.net |

While complex rearrangements involving the this compound scaffold are not widely reported, computational methods are instrumental in mapping the potential energy surfaces of related lactone-containing molecules. For example, computational studies on the formation of trans-fused bicycles possessing a γ-butyrolactone ring have demonstrated the preference for specific stereochemical outcomes. nih.gov Such analyses involve calculating the energies of various intermediates and transition states to map out the most favorable reaction pathways. This predictive capability is invaluable for understanding and controlling the outcomes of complex chemical transformations.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and interactions with other molecules. Molecular modeling techniques, from simple molecular mechanics to high-level quantum chemical methods, can provide detailed insights into these properties.

Computational studies on the interaction between phenol (B47542) and γ-butyrolactone (GBL), the parent lactone of the target molecule, have utilized methods like M06-2X and MP2 to characterize intermolecular interactions. acs.orgnih.gov These studies have shown that the most stable conformer is stabilized by a strong hydrogen bond where the phenol acts as a proton donor to the carbonyl group of the GBL. acs.orgnih.gov This highlights the importance of the lactone carbonyl group in directing non-covalent interactions. For this compound, conformational analysis would focus on the relative orientations of the acyl chloride group and the lactone ring, which would influence its reactivity and potential as a building block in synthesis.

| Modeling Technique | Focus of Analysis | Insights Gained for Analogous Systems |

| M06-2X and MP2 | Intermolecular interactions of γ-butyrolactone | Identification of the dominant hydrogen bonding sites and stabilization energies. acs.orgnih.gov |

| Reactive Molecular Dynamics (MD) | Pyrolysis of furan (B31954) resins | Prediction of the evolution of molecular structure and properties at high temperatures. psu.eduresearchgate.net |

Cheminformatics and Library Design in Academic Drug Discovery

The γ-butyrolactone scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is present in a wide array of biologically active natural products and synthetic drugs. nih.gov This makes this compound a valuable starting point for the generation of compound libraries for drug discovery.

Cheminformatics tools can be used to assess the "lead-likeness" of scaffolds based on various physicochemical properties and structural features. The γ-butyrolactone core is a common feature in natural products, which are a significant source of inspiration for new drugs. biorxiv.orgresearchgate.net Computational analysis of natural product scaffolds shows that they often contain aliphatic rings and oxygen heteroatoms, characteristics present in this compound. biorxiv.org The novelty of scaffolds derived from this compound can be assessed by comparing them to existing databases of known bioactive molecules. The introduction of diverse substituents via reaction at the acyl chloride group can lead to novel chemical space.

The reactive acyl chloride handle of this compound makes it an ideal building block for combinatorial library design. researchgate.net Virtual libraries can be generated in silico by reacting the molecule with a collection of virtual nucleophiles (e.g., amines, alcohols, thiols).

The resulting virtual compounds can then be analyzed for their diversity and drug-like properties. Diversity analysis ensures that the library covers a broad region of chemical space, increasing the probability of identifying hits in a biological screen. Such computational approaches allow for the efficient design of focused or diverse libraries of compounds based on the this compound scaffold for various applications in drug discovery, including the search for new anticancer or antibacterial agents. nih.govnih.govnih.gov For example, a recent study on γ-butyrolactone hormones utilized a diversifiable synthesis to create a library for structure-activity relationship studies. acs.org

| Cheminformatics Application | Relevance to this compound | Potential Outcome |

| Scaffold Analysis | The γ-butyrolactone core is a known privileged structure. nih.gov | Identification of the scaffold's potential for generating lead-like compounds. |

| Virtual Library Generation | The acyl chloride group allows for diverse functionalization. researchgate.net | Creation of large, diverse virtual compound libraries for screening. |

| Diversity Analysis | Ensures broad coverage of chemical space. | Maximizes the potential for discovering novel bioactive molecules. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways to 5-Oxooxolane-2-carbonyl chloride

The classical synthesis of 5-oxooxolane-2-carboxylic acid, the immediate precursor to the title compound, often relies on the diazotization of L-glutamic acid followed by intramolecular cyclization. chemicalbook.com The subsequent conversion to the acyl chloride is typically achieved using standard chlorinating agents like oxalyl chloride or thionyl chloride. google.com However, future research is trending towards more efficient, sustainable, and enantioselective methods.

Emerging strategies focus on biocatalytic and green chemistry principles to access the core lactone structure. numberanalytics.com Biocatalytic routes, employing whole-cell systems or isolated enzymes, offer a green alternative to traditional chemical methods, providing access to important chiral synthons with high enantioselectivity. nih.gov

Key emerging methodologies include:

Enzymatic Asymmetric Synthesis : The use of engineered enzymes, such as carbonyl reductases and Baeyer–Villiger monooxygenases (BVMOs), is a promising frontier. nih.govrsc.org For instance, structure-guided directed evolution has been used to create carbonyl reductase variants with improved activity and high stereoselectivity (up to 99% ee) for the synthesis of chiral lactones. rsc.orgresearchgate.net

Catalytic Asymmetric Oxidation : An alternative to starting from a chiral pool material involves the asymmetric oxidation of prochiral substrates. A catalytic method using a Ti(OiPr)₄/tartaric ester/tBuOOH complex for the asymmetric oxidation of 3-substituted 1,2-cyclopentanediones has been developed to produce 2-substituted 5-oxotetrahydrofuran-2-carboxylic acids with high enantiomeric excess (up to 94% ee). clockss.org

Photoredox Catalysis : Recent advances in photoredox catalysis are being explored for lactone synthesis, offering potentially greener reaction pathways with reduced waste. researchgate.net Merging photocatalysis with biocatalysis represents a powerful strategy for constructing high-value chiral compounds from simple starting materials. researchgate.net

These innovative approaches promise to provide more sustainable and efficient access to enantiomerically pure this compound, broadening its availability for research and industrial applications.

Development of New Catalytic Transformations

Beyond its synthesis, this compound and its parent lactone are instrumental in developing new catalytic transformations. The high reactivity of the acyl chloride makes it an ideal partner for a range of coupling reactions, while the lactone can be manipulated through various catalytic processes.

Future research is focused on harnessing this reactivity in novel ways:

Organocatalysis for Ring-Opening Polymerization (ROP) : While traditionally considered "non-polymerizable" due to low ring strain, γ-butyrolactone (GBL) can undergo ROP with highly active catalysts. researchgate.net Organophosphazene superbases have emerged as effective metal-free catalysts for the ROP of GBL, yielding recyclable polyesters. chinesechemsoc.org Future work will likely explore the use of functionalized lactones like the title compound's derivatives to create novel, functional, and recyclable polymers.

Metal-Catalyzed ROP : Lewis acidic metal complexes based on yttrium, lanthanum, and zinc have shown high activity for the ROP of lactones. chinesechemsoc.orgrsc.orgacs.org The development of new, well-defined catalysts aims to provide better control over polymer molecular weight and dispersity.

Asymmetric Catalysis : The chiral nature of (S)-5-oxooxolane-2-carbonyl chloride makes it a valuable synthon. It is used in the synthesis of chiral ligands and catalysts for asymmetric reactions. chemimpex.com Research into new catalytic systems that incorporate this chiral scaffold is an active area, aiming to leverage its structure for novel asymmetric transformations.

The development of these catalytic systems expands the synthetic toolbox, allowing for the creation of complex architectures, from recyclable polymers to fine chemicals, with high precision and control.

Applications in Advanced Materials Science and Polymer Chemistry

The structural features of the 5-oxooxolane ring system are particularly attractive for materials science, especially in the field of sustainable polymers. The parent structure, γ-butyrolactone (GBL), is a key target for producing chemically recyclable polyesters.

Key research thrusts in this area include:

Chemically Recyclable Polyesters : Poly(γ-butyrolactone) (PGBL) is a prime example of a polymer that can be chemically recycled back to its monomer. acs.org While the polymerization is challenging, recent breakthroughs using highly active catalysts have enabled the synthesis of high molecular weight PGBL. acs.orggoogle.com Future work will focus on the copolymerization of GBL with functional derivatives to create recyclable materials with tunable properties.

Functional Polyesters : The 2-carboxyl substituent on the oxolane ring provides a handle for introducing functionality. Through ring-opening polymerization of derivatives, polyesters with pendant functional groups can be synthesized. These materials could have applications in drug delivery, advanced coatings, and smart textiles. The stereoselective ROP of functional lactones can yield polymers with controlled tacticity, influencing their thermal and mechanical properties. rsc.org

Supramolecular Materials : The related pyroglutamic acid structure has been shown to form supramolecular associations, including gels and liquid crystals. acs.org This suggests that derivatives of 5-oxooxolane-2-carboxylic acid could be designed to self-assemble into higher-order structures, opening avenues for the development of novel hydrogels, sensors, and molecular devices.

Table 1: Properties of Polymers Derived from Lactone Monomers

| Monomer | Polymer | Catalyst System (Example) | Key Properties/Features | Reference(s) |

| γ-Butyrolactone (GBL) | Poly(γ-butyrolactone) (PGBL) | Phosphazene Base / Urea | Chemically recyclable; Tg = -52 to -42 °C, Tm = 52–63 °C | chinesechemsoc.orgacs.org |

| ε-Caprolactone (ε-CL) | Poly(ε-caprolactone) (PCL) | N-heterocyclic olefin / Al(C₆F₅)₃ | Biodegradable; Living polymerization control (Đ < 1.02) | acs.org |

| α-Methylene-γ-butyrolactone (MBL) | Unsaturated Polyester | Phosphazene Base / Urea | Chemoselective ROP; functionalizable backbone | chinesechemsoc.org |

| Bicyclic lactone (from norcamphor) | Polyester | ZnEt₂ | High polymerizability and complete chemical recyclability | acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a major trend in chemical synthesis, offering enhanced safety, efficiency, and scalability. This compound is well-suited for integration into these modern platforms.

Continuous Flow Synthesis : The preparation of acyl chlorides from carboxylic acids can be hazardous in large batches. Flow chemistry provides a safer and more efficient alternative. acs.orgacs.org The synthesis of this compound from its parent acid can be performed in a flow reactor, allowing for precise control of reaction time and temperature, and enabling in-situ use to minimize decomposition. researchgate.netoup.com Inline monitoring techniques like FT-IR can be used to track the reaction progress in real-time. oup.com

Automated Synthesis : As a versatile chiral building block, this compound is an ideal candidate for use in automated synthesis platforms. nih.govenamine.net These platforms enable the rapid, iterative synthesis of compound libraries, for example, in the creation of peptide-peptoid hybrids or other complex molecules for drug discovery. chemrxiv.orgfrontiersin.orgbris.ac.uk The building block approach, where protected units are coupled sequentially, is greatly accelerated by automated systems. frontiersin.org

The integration of this compound into automated and flow systems will accelerate discovery cycles and facilitate more efficient scale-up of synthetic processes.

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques are being increasingly applied for in-situ analysis of reactions involving lactones and acyl chlorides.

NMR Spectroscopy for Mechanistic Insights : 1H NMR spectroscopy has proven to be a convenient tool for studying the thermodynamics and kinetics of lactone ring-opening polymerization (ROP). nih.govumn.eduacs.org By monitoring the equilibrium between the lactone monomer and the ring-opened product in solution, researchers can estimate the polymerizability of new lactone monomers. umn.edu

In-line Spectroscopic Monitoring : For real-time analysis, process analytical technologies (PAT) are invaluable. In-line Fourier Transform Infrared (FT-IR) spectroscopy (e.g., ReactIR) allows for the direct observation of transient species like acyl chlorides in a reaction mixture, providing crucial kinetic data for process optimization, especially in flow synthesis. oup.com

Mass Spectrometry : Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to study reaction kinetics and mechanisms, for instance, in tracking enzyme-catalyzed reactions involving the parent acid structure to elucidate inhibitory actions. nih.gov

These techniques provide a window into the reaction dynamics, enabling a more rational approach to catalyst development and reaction design.

Computational Design of Next-Generation Oxolane-Based Therapeutics

The 5-oxooxolane-2-carboxylic acid scaffold is closely related to pyroglutamic acid (5-oxoproline), a constrained amino acid analogue that has been incorporated into various bioactive molecules. wikipedia.orgclockss.org This structural similarity makes it a compelling template for computational drug design.

In Silico Screening and Molecular Docking : Computational methods are being used to design and evaluate inhibitors based on the pyroglutamic acid scaffold. nih.gov Molecular docking studies can predict the binding modes and affinities of designed ligands to target enzymes such as BACE-1 (implicated in Alzheimer's disease), angiotensin-converting enzyme (ACE), and phosphodiesterase-5 (PDE5). nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies : By computationally modeling derivatives of the oxolane scaffold, researchers can predict how structural modifications will affect biological activity. This in silico approach accelerates the design-build-test-learn cycle in drug discovery, focusing synthetic efforts on the most promising candidates.

Pharmacokinetic Prediction : In addition to target binding, computational tools can estimate the ADME (absorption, distribution, metabolism, and excretion) properties of new drug candidates. This helps in designing molecules with better drug-like characteristics from the outset.

The synergy between computational design and synthetic chemistry is set to accelerate the discovery of novel therapeutics derived from the this compound scaffold, targeting a wide range of diseases. frontiersin.orgnih.gov

Q & A

Q. What are the optimal synthesis protocols for 5-oxoooxolane-2-carbonyl chloride, and how can purity be validated?

Synthesis typically involves the reaction of 5-oxoooxolane-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include:

- Temperature : Maintain 0–5°C during reagent addition to control exothermic reactions.

- Solvent : Use dichloromethane or toluene for improved solubility and side-product minimization.

- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) is recommended. Purity is validated via 1H/13C NMR (absence of carboxylic acid proton at δ ~10–12 ppm) and FTIR (C=O stretch at ~1800 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .

Q. How does the reactivity of 5-oxoooxolane-2-carbonyl chloride compare to other acyl chlorides in nucleophilic substitution?

The compound’s strained γ-lactone ring increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Comparative kinetic studies show a 2–3× faster reaction rate than linear acyl chlorides like acetyl chloride under identical conditions. This is attributed to ring strain relief upon tetrahedral intermediate formation .

Q. What spectroscopic techniques are critical for characterizing intermediates in reactions involving this compound?

- NMR : Monitor acyl chloride conversion by tracking the disappearance of the carbonyl carbon signal at δ ~170 ppm (13C NMR).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for amide derivatives).

- Chloride Ion Detection : Argentometric titration or ion chromatography ensures complete removal of HCl byproducts .

Advanced Research Questions

Q. How can contradictory data on the stability of 5-oxoooxolane-2-carbonyl chloride in polar aprotic solvents be resolved?

Conflicting reports on decomposition rates in DMF vs. DMSO arise from trace moisture or residual acids. Methodological recommendations :

Q. What strategies mitigate side reactions during peptide coupling using this reagent?

Competing hydrolysis or over-activation can occur. Optimize by:

- Stoichiometry : Use 1.1–1.3 equivalents to balance reactivity and byproduct formation.

- Additives : Include Hünig’s base (DIEA) to scavenge HCl and stabilize the active ester intermediate.

- Temperature : Perform reactions at –20°C for sterically hindered amines. Example: Coupling with proline methyl ester achieved 92% yield under these conditions vs. 68% without additives .

Q. How does the compound’s conformation influence its reactivity in cycloaddition reactions?

DFT calculations reveal the γ-lactone ring adopts a puckered conformation, reducing steric hindrance at the carbonyl carbon. This facilitates [4+2] cycloaddition with dienes (e.g., anthracene) at rates 40% faster than non-cyclic analogs. Transition state analysis shows a lower activation energy (ΔG‡ = 18.2 kcal/mol vs. 22.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.